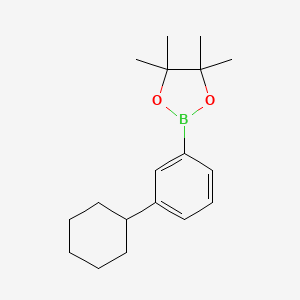
2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclohexyl-substituted phenyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclohexyl-substituted phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
Starting Materials: Cyclohexyl-substituted phenylboronic acid and pinacol.
Reaction Conditions: Anhydrous conditions, typically using a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate.
Procedure: The cyclohexyl-substituted phenylboronic acid is mixed with pinacol in an appropriate solvent (e.g., toluene or THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and in-line purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or DMF.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Protodeboronation: This reaction involves the removal of the boron group, typically using acidic conditions or hydrogenation.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, potassium carbonate, toluene or DMF.
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acidic conditions, hydrogenation.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Protodeboronation: Formation of hydrocarbons.
Applications De Recherche Scientifique
2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules. Its ability to form stable complexes with biomolecules makes it valuable in medicinal chemistry.
Medicine: Research is ongoing into the use of boron-containing compounds in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boron-carbon bond, which can undergo various transformations. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boron atom plays a crucial role in stabilizing the transition state and facilitating the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
Pinacolborane: Another boronic ester with different substituents on the boron atom.
Cyclohexylboronic Acid: Similar structure but lacks the dioxaborolane ring.
Uniqueness
2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclohexyl-substituted phenyl group and a dioxaborolane ring. This structure provides enhanced stability and reactivity in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C18H27BO2 |
|---|---|
Poids moléculaire |
286.2 g/mol |
Nom IUPAC |
2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H27BO2/c1-17(2)18(3,4)21-19(20-17)16-12-8-11-15(13-16)14-9-6-5-7-10-14/h8,11-14H,5-7,9-10H2,1-4H3 |
Clé InChI |
RPUXIYTWTRVJSP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


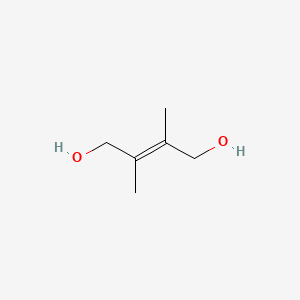

![(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid](/img/structure/B13520333.png)
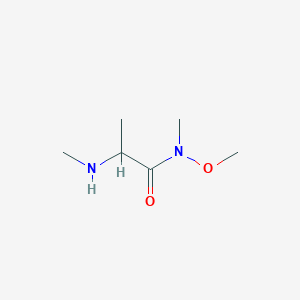


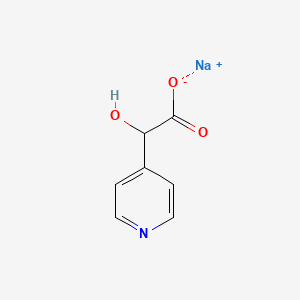

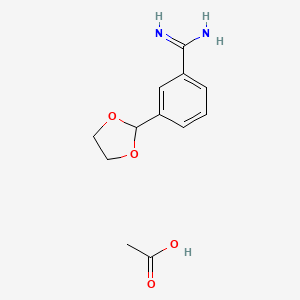
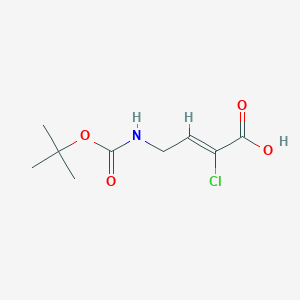
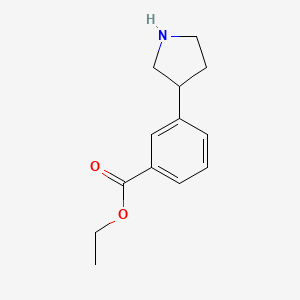
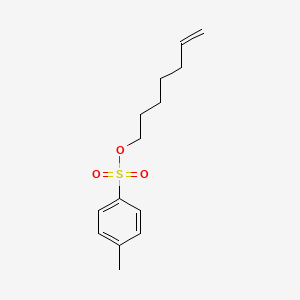
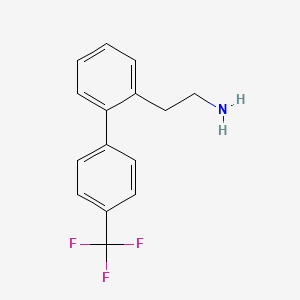
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13520417.png)
